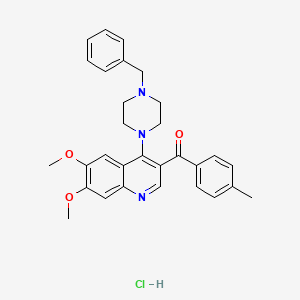![molecular formula C15H18N4O2S B6430094 2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097859-02-2](/img/structure/B6430094.png)
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one, commonly referred to as 2MTPE, is a synthetic compound belonging to the class of thiadiazole derivatives. It is a novel drug candidate with potential applications in the treatment of various diseases. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to possess neuroprotective and neuroregenerative effects.
作用机制
The exact mechanism of action of 2MTPE is not yet fully understood. However, it is thought to act by modulating the activity of certain enzymes involved in inflammatory and immune responses, as well as by modulating the expression of certain genes. In addition, it is thought to act by inhibiting the activity of certain proteins involved in the development of cancer.
Biochemical and Physiological Effects
2MTPE has been found to possess a wide range of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in inflammatory and immune responses, as well as modulate the expression of certain genes. In addition, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective and neuroregenerative effects.
实验室实验的优点和局限性
The main advantage of using 2MTPE in laboratory experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities, as well as neuroprotective and neuroregenerative effects. In addition, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 2MTPE in laboratory experiments is its potential toxicity. It has been found to be toxic in high concentrations and should be handled with caution.
未来方向
The potential applications of 2MTPE are far-reaching, and there are many possible future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potential for use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research into its mechanism of action and potential toxicity is warranted. Finally, further studies into its potential use in drug delivery systems and other medical applications should be explored.
合成方法
2MTPE can be synthesized through a series of reactions starting from 2-methylphenol. The first step involves the reaction of 2-methylphenol with thiophosphoryl chloride, followed by the reaction with 1,2,5-thiadiazole-3-yl chloride. The resulting intermediate is then reacted with piperazine to give 2MTPE. The overall reaction is shown below:
2-methylphenol + thiophosphoryl chloride → intermediate
intermediate + 1,2,5-thiadiazole-3-yl chloride → intermediate
intermediate + piperazine → 2MTPE
科学研究应用
2MTPE has been studied extensively in the scientific literature for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been shown to possess neuroprotective and neuroregenerative effects. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-12-4-2-3-5-13(12)21-11-15(20)19-8-6-18(7-9-19)14-10-16-22-17-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVULKPENNVFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)
![1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430032.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)

![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430107.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)